trans-Styrylacetic acid

Catalog No.
S1536470
CAS No.
1914-58-5
M.F
C10H10O2
M. Wt
162.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-Styrylacetic acid

CAS Number

1914-58-5

Product Name

trans-Styrylacetic acid

IUPAC Name

(Z)-4-phenylbut-3-enoic acid

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

InChI

InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4-

InChI Key

PSCXFXNEYIHJST-DAXSKMNVSA-N

SMILES

C1=CC=C(C=C1)C=CCC(=O)O

Synonyms

4-phenyl-3-butenoic acid, 4-phenyl-3-butenoic acid, (E)-isomer, styrylacetic acid

Canonical SMILES

C1=CC=C(C=C1)C=CCC(=O)O

Isomeric SMILES

C1=CC=C(C=C1)/C=C\CC(=O)O

The exact mass of the compound trans-Styrylacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 172584. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Fatty Acids, Unsaturated - Fatty Acids, Monounsaturated - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

trans-Styrylacetic acid (4-phenyl-3-butenoic acid) is a crystalline β,γ-unsaturated carboxylic acid with a melting point of 84–89 °C. Unlike its conjugated isomer, trans-cinnamic acid, the double bond in trans-styrylacetic acid is separated from the carboxylate group by a methylene bridge. This structural decoupling prevents extended resonance stabilization, fundamentally altering its reactivity profile. In industrial and laboratory procurement, it is primarily sourced as a specialized precursor for stereoselective lactonizations, a mechanism-based enzyme inhibitor, and a radical precursor in photoredox catalysis. Its distinct solubility and thermal profile, combined with its specific allylic reactivity, make it a non-interchangeable building block in advanced organic synthesis and biochemical screening .

Buyers often attempt to substitute trans-styrylacetic acid with the more abundant trans-cinnamic acid (an α,β-unsaturated isomer) or 4-phenylbutanoic acid (a saturated analog). These substitutions fail in almost all targeted applications. Cinnamic acid's conjugated system prevents the formation of γ-lactones and alters its binding mechanism in enzymatic assays, acting only as a reversible inhibitor rather than a suicide substrate. Conversely, the saturated 4-phenylbutanoic acid lacks the olefinic handle entirely, rendering it inert in halolactonization, epoxidation, and decarboxylative allylation workflows. Procurement must strictly specify the β,γ-unsaturated form (CAS 1914-58-5) when the synthetic route requires allylic radical generation or intramolecular 5-endo/exo-trig cyclizations [1].

Irreversible Suicide Inhibition of Peptidylglycine α-Hydroxylating Monooxygenase (PHM)

In biochemical screening, trans-styrylacetic acid acts as a highly potent, mechanism-based irreversible inactivator of PHM via the generation of an allylic radical. When compared to trans-cinnamic acid, the difference in inhibition mode is absolute. While trans-styrylacetic acid permanently inactivates the enzyme, cinnamic acid only forms a reversible Michael adduct, failing to provide permanent knockout. It is recognized as the most potent irreversible mechanism-based PHM inactivator, making it the required standard for these assays[1].

Evidence DimensionEnzyme inactivation mechanism
Target Compound DataIrreversible suicide inactivation via allylic radical
Comparator Or Baselinetrans-Cinnamic acid (reversible Michael adduct formation)
Quantified DifferenceAbsolute transition from reversible to irreversible inhibition
Conditionsin vitro PHM enzymatic assay

Essential for researchers procuring inhibitors for permanent PHM knockout, as cheaper conjugated analogs will not irreversibly silence the enzyme.

Precursor Suitability for Enantioselective γ-Lactone Synthesis

trans-Styrylacetic acid is structurally required for the synthesis of chiral γ-lactones via cooperative binuclear titanium complex-catalyzed epoxidation. When reacted with TBHP and a Ti(Oi-Pr)4/(R)-L catalyst, trans-styrylacetic acid undergoes tandem epoxidation and intramolecular cyclization to yield the corresponding γ-lactone with >99% diastereomeric ratio (dr) and 94% enantiomeric excess (ee). Saturated analogs or α,β-unsaturated acids cannot undergo this specific 5-exo cyclization pathway due to the incorrect spacing of the reactive centers [1].

Evidence DimensionStereoselectivity in γ-lactone formation
Target Compound Data>99% dr and 94% ee
Comparator Or Baselineα,β-unsaturated acids (0% yield of γ-lactone)
Quantified DifferenceExclusive formation of highly pure chiral γ-lactone
ConditionsTi(Oi-Pr)4/(R)-L complex, TBHP oxidant, DCM, room temperature, 20 h

Justifies the procurement of this specific isomer for asymmetric synthesis workflows requiring pure chiral lactone building blocks.

Regiocontrol in Selenium-Catalyzed Halolactonization

The β,γ-unsaturation of trans-styrylacetic acid allows for highly controlled halolactonization. When subjected to N-chlorosuccinimide (NCS) in the presence of a phenylselenyl chloride (PhSeCl) catalyst, it exclusively forms the β-chloro-γ-lactone. In the absence of the selenium catalyst, the reaction yields <1% of the target lactone. Furthermore, its specific structure drives γ-lactone formation, avoiding the regiochemical mixtures (e.g., 2:1 γ- to β-lactone ratios) seen with aliphatic analogs like trans-3-hexenoic acid [1].

Evidence DimensionTarget lactone yield and regioselectivity
Target Compound DataExclusive β-chloro-γ-lactone formation
Comparator Or BaselineUncatalyzed baseline (<1% yield) and trans-3-hexenoic acid (2:1 regiochemical mixture)
Quantified Difference>99% regioselectivity and absolute dependence on catalyst
ConditionsPhSeCl catalyst, NCS, room temperature

Proves the compound's value as a highly predictable, regioselective substrate for halogenated lactone scale-up.

Photoredox Decarboxylative Allylation Compatibility

In modern photoredox workflows using Ligand-to-Metal Charge Transfer (LMCT), trans-styrylacetic acid acts as a highly efficient radical precursor. Under 370 nm LED irradiation with a Cr(III) catalyst, it undergoes facile decarboxylation to form an allyl radical, successfully coupling with aldehydes to form homoallylic alcohols. In contrast, fully aliphatic saturated carboxylic acids, such as hydrocinnamic acid, fail completely under these conditions, resulting in 100% recovery of the starting material due to unproductive Hydrogen Atom Transfer (HAT) or Back Electron Transfer (BET) pathways [1].

Evidence DimensionPhotoredox coupling success rate
Target Compound DataSuccessful decarboxylative allylation to homoallylic alcohols
Comparator Or BaselineHydrocinnamic acid (0% yield, 100% starting material recovery)
Quantified DifferenceComplete activation vs. total inertness
ConditionsCr(III) precatalyst, 370 nm LED irradiation, K2CO3, Et3SiCl

Critical for synthetic chemists selecting redox-active esters or acids for photoredox coupling; the β,γ-unsaturation is strictly required for reactivity.

Mechanism-Based Enzyme Inhibitor Development

Following its proven efficacy as an irreversible suicide substrate for PHM, trans-styrylacetic acid is a validated standard for developing permanent knockout assays for amidating enzymes, outperforming reversible conjugated analogs [1].

Asymmetric Synthesis of Chiral γ-Lactones

Due to its >99% dr and 94% ee performance in cooperative binuclear titanium epoxidations, it serves as a highly selective starting material for synthesizing high-value chiral lactones used in natural product total synthesis [2].

Regioselective Halogenation Workflows

Its strict preference for γ-lactone formation under selenium catalysis makes it a reliable benchmark substrate for testing new halogenating agents or scaling up β-halo-γ-lactone intermediates without regiochemical scrambling [3].

Precursor for Photoredox C-C Bond Formation

Its ability to efficiently generate allyl radicals via LMCT makes it a highly valuable reagent for the late-stage functionalization of complex molecules and the synthesis of branched homoallylic alcohols, where saturated acids fail[4].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

162.068079557 g/mol

Monoisotopic Mass

162.068079557 g/mol

Heavy Atom Count

12

UNII

77ZO6UV6WY

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

59744-46-6
1914-58-5

Wikipedia

(3Z)-4-phenyl-3-butenoic acid

Dates

Last modified: 08-15-2023

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